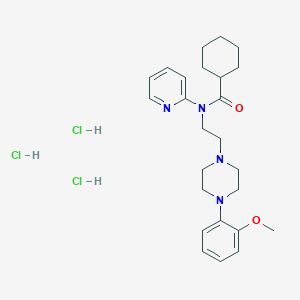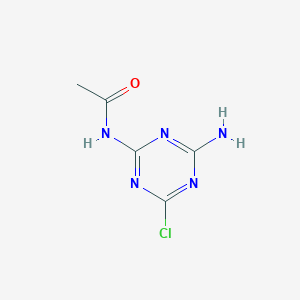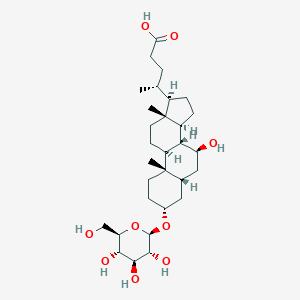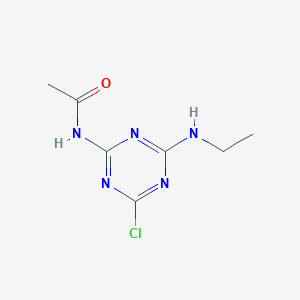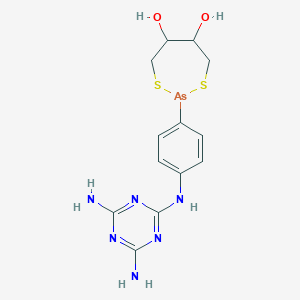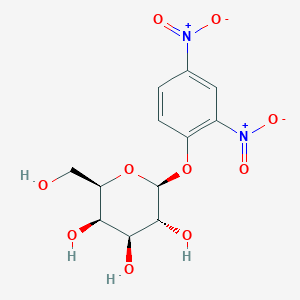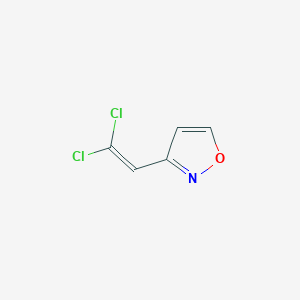
5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
5-Chloro-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as CDHIQ, is a heterocyclic compound that is of interest to the scientific community due to its potential applications in various fields. CDHIQ is a synthetic compound with a wide range of uses, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Researchers have developed new methodologies for synthesizing derivatives of 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one, showcasing its significance in chemical synthesis:
- A novel synthetic route was established for the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, involving steps like allyl etherification and Claisen rearrangement, which resulted in a high yield of a new derivative of 3,4-dihydro-isoquinolin-1(2H)-one. This method is highlighted for its simplicity and efficiency (Chen Zhan-guo, 2008).
- The synthesis of lamellarin U and lamellarin G trimethyl ether from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles demonstrates the versatility of these compounds as precursors in complex organic synthesis processes, enabling the introduction of acid-sensitive protecting groups under mild conditions (J. Liermann & T. Opatz, 2008).
Medicinal Chemistry Applications
The compound and its derivatives have shown promise in the field of medicinal chemistry, particularly as high affinity ligands for receptors:
- A study described the design and discovery of a high affinity, selective, and β-arrestin biased 5-HT7 receptor agonist, utilizing 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one as a base molecule. This compound demonstrated significant β-arrestin pathway preference, indicating potential for therapeutic applications (Edem K. Onyameh et al., 2021).
- Enantioseparation of a chiral compound with high affinity to the 5-HT7 receptor was achieved, showcasing the importance of chiral purity in the pharmacological activity of drug candidates (Edem K. Onyameh et al., 2019).
New Synthetic Methodologies
Innovative synthetic methodologies involving this compound derivatives underline their role in constructing complex molecular architectures:
- A new method for preparing 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons was reported, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This approach involves steps like Curtius rearrangement and cyclization, providing a foundation for the synthesis of isoquinoline alkaloids (Berk Mujde et al., 2011).
Chemical Sensor Development
Derivatives of this compound have also been explored in the development of chemical sensors:
- A study presented the characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating the potential of such compounds in environmental monitoring and food safety (L. Prodi et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBSNKDRBLAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593188 | |
| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129075-59-8 | |
| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



